

Spectroscopic Data of Carmichaenine D: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: *B12303170*

[Get Quote](#)

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus *Aconitum*, notably from *Aconitum carmichaelii*. These alkaloids are of significant interest to researchers due to their complex structures and diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the experimental protocols typically employed in the characterization of **Carmichaenine D** and related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for **Carmichaenine D** in the public domain, this guide will utilize data from a closely related and structurally representative C19-diterpenoid alkaloid, 1-*epi*-hokbusine A, also isolated from *Aconitum carmichaelii*, to illustrate the principles and data presentation.

Spectroscopic Data

The structural determination of C19-diterpenoid alkaloids is achieved through the detailed analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR data for the representative compound, 1-*epi*-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of diterpenoid alkaloids. 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignments.

Table 1: ^1H NMR Spectroscopic Data for 1-*epi*-hokbusine A (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.42	m	
2	2.58	m	
3	3.95	m	
5	4.10	d	6.5
6	4.35	t	5.0
7	2.75	m	
9	2.90	m	
10	3.20	d	
13	2.95	m	
14	4.90	t	
15	2.40	m	
16	3.80	m	
17	2.85	s	
19a	2.70	d	
19b	3.10	d	12.0
N-CH ₂	2.50, 2.80	m	
N-CH ₃	1.10	t	
1-OCH ₃	3.30	s	
6-OCH ₃	3.40	s	
8-OCH ₃	3.25	s	
16-OCH ₃	3.35	s	
18-OCH ₃	3.15	s	

Table 2: ¹³C NMR Spectroscopic Data for 1-*epi*-hokbusine A (125 MHz, CDCl₃)

Position	δC (ppm)	Position	δC (ppm)
1	82.5	11	50.2
2	26.5	12	35.5
3	34.8	13	45.0
4	39.0	14	75.5
5	52.5	15	38.0
6	83.0	16	82.0
7	48.5	17	61.5
8	77.0	18	78.0
9	45.5	19	58.0
10	41.0	N-CH ₂	49.0
N-CH ₃	13.5		
1-OCH ₃	56.0	6-OCH ₃	59.0
8-OCH ₃	56.5	16-OCH ₃	56.2
18-OCH ₃	57.5		

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

Technique	Ion	m/z
ESI-MS	[M+H] ⁺	496
HR-ESI-MS	[M+H] ⁺	496.3325 (Calculated for C ₂₇ H ₄₅ NO ₆ : 496.3320)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretching
2930, 2870	C-H stretching (aliphatic)
1460	C-H bending
1090	C-O stretching (ether and alcohol)

Experimental Protocols

The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from Aconitum species involve a series of well-established procedures.

Isolation and Purification

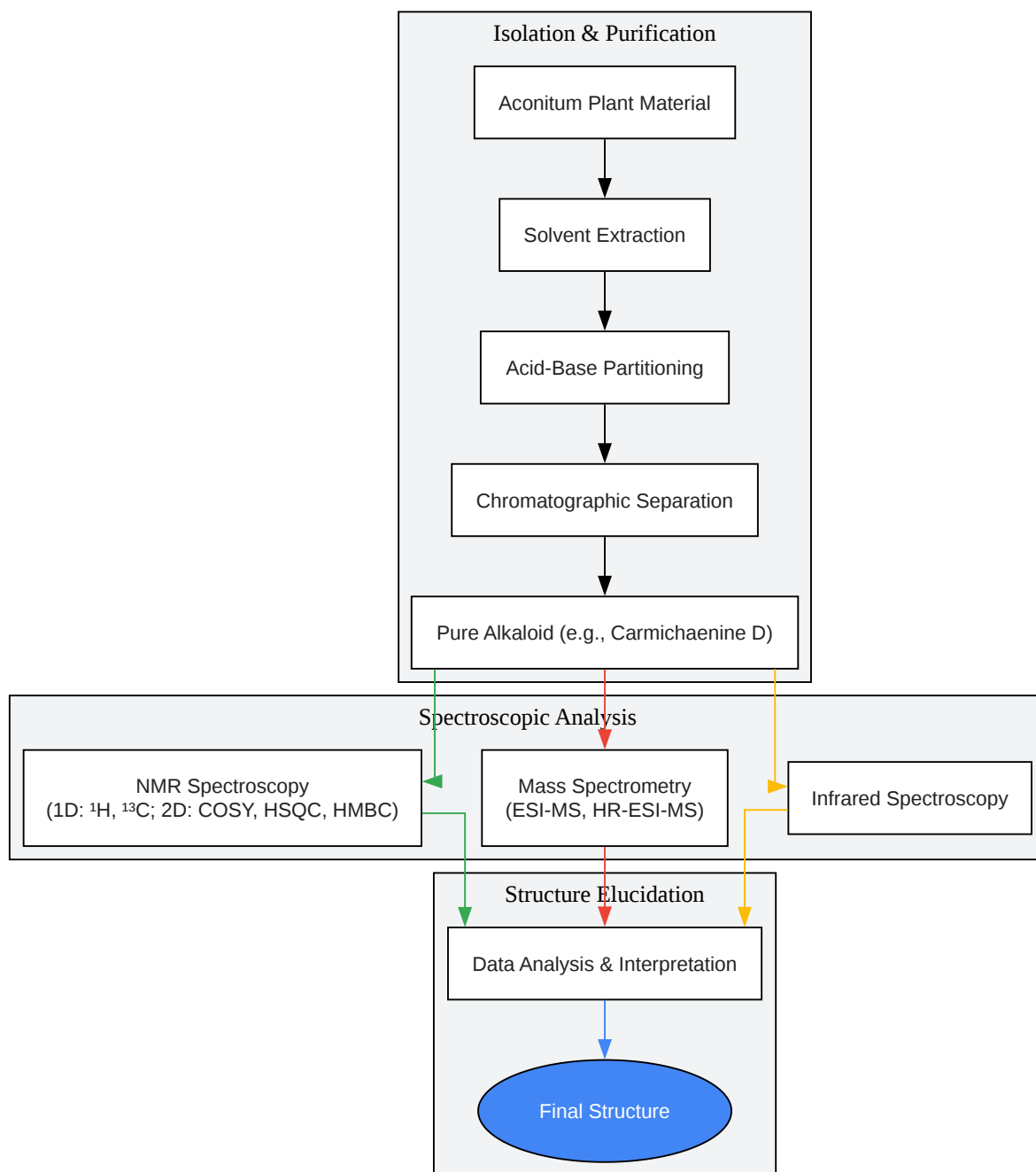
- **Extraction:** The air-dried and powdered plant material (e.g., roots of *Aconitum carmichaelii*) is typically extracted with a solvent such as methanol or ethanol at room temperature.
- **Acid-Base Partitioning:** The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) used as an internal standard. 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the complete structure and relative stereochemistry.
- **Mass Spectrometry:** Mass spectra are typically obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-MS or HR-FAB-MS) is used to determine the elemental composition and confirm the molecular formula.
- **Infrared Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-diterpenoid alkaloid like **Carmichaenine D**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.

- To cite this document: BenchChem. [Spectroscopic Data of Carmichaenine D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12303170#carmichaenine-d-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com